molecular formula C2H5N3OS B3050041 Thiobiuret CAS No. 23228-74-2

Thiobiuret

Cat. No.: B3050041
CAS No.: 23228-74-2
M. Wt: 119.15 g/mol
InChI Key: YCLDXRHGQVDVJR-UHFFFAOYSA-N
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Description

Thiobiuret is an organic compound characterized by the presence of sulfur and nitrogen atoms within its molecular structure. It is a derivative of biuret, where one of the oxygen atoms is replaced by a sulfur atom. This compound is known for its unique chemical properties and has been studied for various applications in chemistry and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: Thiobiuret can be synthesized through several methods. One common method involves the reaction of isothiocyanates with amines. For example, phenyl isothiocyanate reacts with methylisourea hydrochloride in the presence of potassium hydroxide and acetone to form 1-phenyl-2-thio-4-methylisobiuret. This intermediate is then treated with hydrochloric acid and ethanol to yield 1-phenyl-2-thiobiuret .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using similar reaction pathways as described above. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions: Thiobiuret undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form sulfoxides and sulfones.

    Reduction: It can be reduced to form thiols.

    Substitution: this compound can participate in nucleophilic substitution reactions, where the sulfur atom is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines and alcohols are commonly used.

Major Products:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols.

    Substitution: Various substituted thiobiurets depending on the nucleophile used.

Scientific Research Applications

Thiobiuret has been extensively studied for its applications in various fields:

Mechanism of Action

The mechanism of action of thiobiuret involves its ability to form strong covalent bonds with metal ions. The sulfur atom in this compound acts as a nucleophile, binding to metal ions and forming stable complexes. This property is particularly useful in applications like heavy metal removal from wastewater, where this compound-functionalized materials exhibit high adsorption capacities .

Comparison with Similar Compounds

    Biuret: The parent compound of thiobiuret, where the sulfur atom is replaced by an oxygen atom.

    Thiosemicarbazide: Another sulfur-containing compound with similar metal-binding properties.

    Thiocarbamide: Known for its use in metal complexation and similar reactivity patterns.

Uniqueness: this compound stands out due to its unique combination of sulfur and nitrogen atoms, which confer distinct chemical properties. Its ability to form stable metal complexes makes it particularly valuable in applications like environmental remediation and coordination chemistry.

Properties

IUPAC Name

carbamothioylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H5N3OS/c3-1(6)5-2(4)7/h(H5,3,4,5,6,7)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCLDXRHGQVDVJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=O)(N)NC(=S)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H5N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80177800
Record name Thiobiuret
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URL https://comptox.epa.gov/dashboard/DTXSID80177800
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

119.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23228-74-2
Record name 4-Thiobiuret
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=23228-74-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name Thiobiuret
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC174080
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=174080
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Record name Thiobiuret
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Record name Thiobiuret
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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